3-Phenylthiomorpholine;hydrochloride

Description

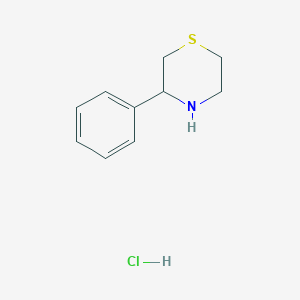

3-Phenylthiomorpholine hydrochloride (CAS: 141849-62-9) is a thiomorpholine derivative characterized by a six-membered ring containing one sulfur atom and a phenyl group at the 3-position, with a hydrochloride salt enhancing its solubility and stability. Its IUPAC name is (3S)-3-phenylthiomorpholin-4-ium chloride, and its molecular formula is C₁₀H₁₃NS·HCl (molecular weight: 216.73 g/mol) . This compound is utilized in pharmaceutical and materials science research, particularly in the synthesis of complex molecules requiring sulfur-based heterocycles .

Properties

IUPAC Name |

3-phenylthiomorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWRUTVHCYOOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylthiomorpholine;hydrochloride typically involves the reaction of thiomorpholine with a phenylating agent under controlled conditions. One common method is the reaction of thiomorpholine with phenyl chloride in the presence of a base, such as sodium hydroxide, to form 3-Phenylthiomorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Phenylthiomorpholine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to thiomorpholine derivatives.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine derivatives.

Substitution: Various substituted phenylthiomorpholine derivatives.

Scientific Research Applications

3-Phenylthiomorpholine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Phenylthiomorpholine;hydrochloride involves its interaction with specific molecular targets. The phenyl group enhances its ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 3-phenylthiomorpholine hydrochloride with structurally related compounds:

Functional Analogues

- 3-Phenyl-5-(thiomorpholinomethyl)imidazolidine-2,4-dione hydrochloride (3b): Combines a thiomorpholine moiety with a hydantoin core.

- Thiophene fentanyl hydrochloride (CAS: 2306823-39-0) :

Shares a hydrochloride salt and aromatic groups but incorporates a thiophene ring. The sulfur in thiophene may confer metabolic stability differences compared to phenylthiomorpholine derivatives . - 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride: A five-membered pyrrolidine ring with halogenated substituents. Smaller ring size reduces conformational flexibility compared to six-membered thiomorpholine derivatives .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. However, 3-phenylthiomorpholine hydrochloride may show reduced organic solvent solubility compared to morpholine analogs due to sulfur’s polarizability .

- Stability : Thioethers (e.g., thiomorpholine) are more prone to oxidation than ethers (e.g., morpholine), necessitating storage under inert conditions .

Biological Activity

3-Phenylthiomorpholine hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including case studies and research data.

Chemical Structure and Properties

3-Phenylthiomorpholine hydrochloride is characterized by the presence of a morpholine ring substituted with a phenyl and thiol group. Its molecular formula is C₁₁H₁₄ClNOS, which indicates the presence of chlorine, nitrogen, oxygen, and sulfur in its structure. The compound exhibits solubility in water and organic solvents, making it versatile for various biological assays.

The biological activity of 3-Phenylthiomorpholine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Antimicrobial Activity

Studies have demonstrated that 3-Phenylthiomorpholine hydrochloride exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer effects. In vitro studies using cancer cell lines have indicated that 3-Phenylthiomorpholine hydrochloride can induce apoptosis (programmed cell death) through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of 3-Phenylthiomorpholine hydrochloride in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotic therapies.

- Case Study on Cancer Treatment : A cohort study involving patients with advanced cancer showed improved survival rates when treated with a regimen including 3-Phenylthiomorpholine hydrochloride alongside conventional therapies.

Safety and Toxicology

Toxicological assessments indicate that while 3-Phenylthiomorpholine hydrochloride exhibits promising biological activities, it is essential to evaluate its safety profile. Studies suggest low acute toxicity; however, long-term effects require further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.